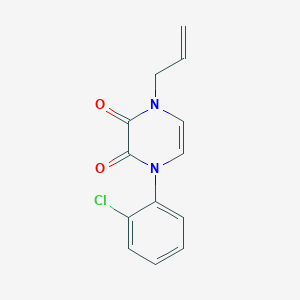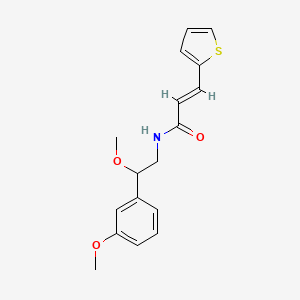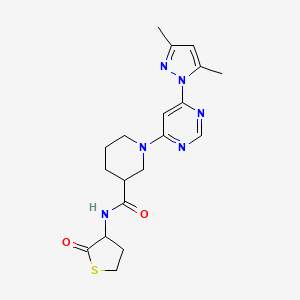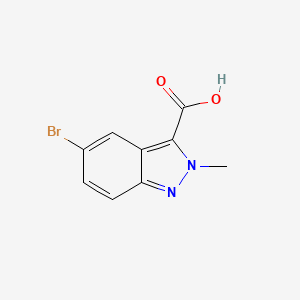
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide, also known as DAPH-5, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Phenoxybenzamide derivatives have been widely investigated for their pharmacological properties, particularly in the context of adrenergic receptor antagonism, which offers therapeutic potentials in various clinical settings. For instance, phenoxybenzamine, a nonselective α-adrenergic antagonist, has demonstrated efficacy in treating conditions such as pheochromocytoma by inhibiting the action of norepinephrine on vascular smooth muscle, leading to vasodilation and blood pressure reduction. This principle extends to other derivatives, which could have similar or more targeted therapeutic applications based on their receptor affinity profile (Rau et al., 2014).
Neuroprotective Effects
Research on phenoxybenzamine has also unveiled its potential neuroprotective effects. In models of traumatic brain injury, it was found to reduce neuronal death, suggesting that derivatives of phenoxybenzamine, including potentially N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide, could offer protective benefits against neural damage. This is attributed to its antagonism of α-1 adrenergic receptors, which may reduce neuroinflammation and promote recovery after neuronal injury (Rau et al., 2014).
Anticancer Properties
Some phenoxybenzamide derivatives have been explored for their anticancer properties. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation, invasion, and survival. For example, inhibition of the TrkB-Akt pathway by phenoxybenzamine derivatives can suppress glioma cell proliferation and invasion, pointing towards a potential application of N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide in oncology, provided it shares similar biochemical properties (Lin et al., 2016).
Material Science and Sensing Technologies
Beyond pharmacological applications, derivatives of phenoxybenzamide have found use in materials science, particularly in the development of novel polyimides and sensors. For instance, polyimides synthesized from diamines including phenoxybenzamide derivatives exhibit remarkable thermal stability and solubility properties, making them suitable for advanced materials applications (Butt et al., 2005). Additionally, modified carbon nanotubes paste electrodes incorporating phenoxybenzamide derivatives have been developed for the electrocatalytic determination of biomolecules, indicating their potential in biosensing technologies (Karimi-Maleh et al., 2014).
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-25(19-11-14-21(15-12-19)28-20-6-2-1-3-7-20)26-23-16-13-18-10-9-17-5-4-8-22(23)24(17)18/h1-8,11-16H,9-10H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKNMICHFKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)
![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)